molecular formula C16H12N4O3 B2991355 N-(2-(picolinamido)phenyl)isoxazole-5-carboxamide CAS No. 1207043-75-1

N-(2-(picolinamido)phenyl)isoxazole-5-carboxamide

Cat. No.: B2991355
CAS No.: 1207043-75-1
M. Wt: 308.297
InChI Key: ZAEGQRBBRWCWJL-UHFFFAOYSA-N
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Description

N-(2-(picolinamido)phenyl)isoxazole-5-carboxamide is a compound that belongs to the class of isoxazole derivatives. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions. These compounds are known for their wide range of biological activities and therapeutic potential .

Scientific Research Applications

Mechanism of Action

Target of Action

The primary targets of N-(2-(picolinamido)phenyl)isoxazole-5-carboxamide are cyclooxygenase (COX) enzymes . These enzymes play a crucial role in the biosynthesis of prostaglandin H2 from arachidonic acid, which mediates various pathogenic mechanisms .

Mode of Action

The compound interacts with its targets, the COX enzymes, by inhibiting their activity . The most potent compound against COX-1 and COX-2 enzymes was found to be A13, with IC 50 values of 64 and 13 nM, respectively . The 3,4-dimethoxy substitution on the first phenyl ring and the Cl atom on the other phenyl pushed the 5-methyl-isoxazole ring toward the secondary binding pocket, creating ideal binding interactions with the COX-2 enzyme .

Biochemical Pathways

The inhibition of COX enzymes by this compound affects the prostaglandin biosynthesis pathway . This pathway is responsible for the production of prostaglandins, prostacyclin, and thromboxane, which play important roles in many critical physiological and pathological processes .

Pharmacokinetics

The qikprop module was used for adme-t analysis , suggesting that the compound’s absorption, distribution, metabolism, excretion, and toxicity were evaluated. These properties significantly impact the compound’s bioavailability.

Result of Action

The result of the compound’s action is the inhibition of COX enzymes, leading to a decrease in the production of prostaglandins, prostacyclin, and thromboxane . This can have various molecular and cellular effects, depending on the specific physiological or pathological process involved.

Future Directions

The future directions for research on “N-(2-(picolinamido)phenyl)isoxazole-5-carboxamide” and similar compounds could involve further exploration of their biological activities and potential applications . This could include more detailed studies of their mechanisms of action, as well as the development of new synthetic routes and the exploration of their potential as therapeutic agents .

Preparation Methods

Comparison with Similar Compounds

N-(2-(picolinamido)phenyl)isoxazole-5-carboxamide can be compared with other similar compounds, such as indole derivatives and other isoxazole derivatives. Indole derivatives, like isoxazoles, possess a wide range of biological activities, including antiviral, anti-inflammatory, and anticancer properties . the unique structure of this compound, with its isoxazole ring and picolinamido group, provides distinct chemical and biological properties that set it apart from other compounds .

Similar Compounds

Properties

IUPAC Name

N-[2-(pyridine-2-carbonylamino)phenyl]-1,2-oxazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N4O3/c21-15(13-7-3-4-9-17-13)19-11-5-1-2-6-12(11)20-16(22)14-8-10-18-23-14/h1-10H,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAEGQRBBRWCWJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)C2=CC=CC=N2)NC(=O)C3=CC=NO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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